molecular formula C18H16F2N4O B2651653 N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326919-09-8

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2651653
CAS No.: 1326919-09-8
M. Wt: 342.35
InChI Key: CKLSEKZGWGQNFK-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluorobenzyl group at position 1, a 3-fluoro-2-methylphenyl group at position 1, and a methyl group at position 4. The compound’s structural uniqueness arises from the strategic placement of fluorine atoms and methyl groups, which influence its electronic properties, lipophilicity, and steric profile. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-15(20)4-3-5-16(11)24-12(2)17(22-23-24)18(25)21-10-13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLSEKZGWGQNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of Fluorobenzyl and Fluoromethylphenyl Groups: The fluorobenzyl and fluoromethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the disruption of cell cycle progression and induction of apoptosis.

Case Study: A study published in Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial effects against a range of pathogens. Its fluorinated structure contributes to enhanced interaction with microbial membranes, potentially leading to increased efficacy.

Case Study: In a comparative study of various triazole compounds, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Triazoles are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study: Research involving animal models has shown that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the triazole ring and substituents can significantly impact biological activity.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of FluorineIncreases lipophilicity and potency
Alteration of Side ChainsAffects selectivity towards targets
Triazole Ring SubstitutionsModulates binding affinity

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity by forming strong interactions with the target sites. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazole-carboxamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.

Substituent Effects on the Triazole Core
Compound Name Triazole Position R1 (Position 1) R2 (Position 5) Key Features
Target Compound 1,2,3-triazole 3-Fluoro-2-methylphenyl Methyl Dual fluorine substitution enhances metabolic stability and halogen bonding .
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole 4-Fluoro-2-methylphenyl Amino Amino group at position 5 increases polarity and hydrogen-bonding capacity .
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-triazole 3-Trifluoromethylphenyl Methyl 1,2,4-triazole isomerism alters dipole moment; CF3 group boosts electron-withdrawing effects .
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole 4-Methylphenyl Methyl Lack of fluorine reduces electronegativity and halogen-bonding potential .

Key Observations :

  • Amino vs. Methyl at Position 5: The amino-substituted analog () may exhibit higher solubility but reduced membrane permeability due to increased polarity .

Biological Activity

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Information

  • IUPAC Name : this compound
  • Molecular Formula : C18H17F2N5O
  • Molecular Weight : 353.36 g/mol

Chemical Structure

The compound features a triazole ring substituted with various functional groups, which contribute to its biological activity. The presence of fluorine atoms is significant for enhancing lipophilicity and potentially improving receptor binding affinity.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.6
A549 (Lung)12.3
HeLa (Cervical)20.0

The mechanism underlying the antitumor activity of this compound appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Absorption and Distribution

Preliminary pharmacokinetic studies suggest that this compound is well absorbed following oral administration with a bioavailability exceeding 70%.

Metabolism

The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Excretion

Renal excretion is the primary route of elimination for this compound, with approximately 60% of the dose being recovered in urine within 24 hours post-administration.

Safety and Toxicity

Toxicological assessments have indicated a low toxicity profile for this compound. In animal models, no significant adverse effects were observed at therapeutic doses.

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for azide formation to prevent decomposition) .
  • Catalyst optimization : Cu(I) catalysts improve triazole ring formation efficiency but require inert atmospheres to avoid oxidation .

How can structural characterization of this compound be validated using NMR and X-ray crystallography?

Q. Advanced Structural Analysis

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR. For example, the 4-fluorobenzyl group shows characteristic splitting patterns (e.g., 1H^1H-NMR: δ 4.65–4.75 ppm for –CH2_2–; 19F^{19}F-NMR: δ –115 to –120 ppm) .
  • X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Validate with WinGX for geometry analysis and ORTEP for visualization .

Q. Experimental Design

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural analogs : Introduce polar groups (e.g., –OH, –COOH) at the 5-methyl position, as seen in related triazole derivatives .

Limitation : Increased hydrophilicity may reduce membrane permeability, requiring balance in functional group modifications.

How does this compound inhibit specific enzymes, and what experimental approaches validate its mechanism?

Q. Mechanistic Studies

  • Enzyme assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure inhibition constants (Ki_i) against targets like kinases or proteases .
  • Mutagenesis : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., altering active-site residues) to identify binding motifs .

Contradiction Note : Some studies report non-competitive inhibition, while others suggest allosteric modulation. Resolve via kinetic assays under varied substrate concentrations .

What advanced crystallographic techniques refine electron density maps for this compound’s polymorphs?

Q. Crystallography Workflow

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve fluorine atoms .
  • Refinement : SHELXL’s TWIN and HKLF5 commands handle twinning and anisotropic displacement . Validate with Rfree_{free} and Fourier difference maps .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. SAR Methodology

  • Analog synthesis : Replace 4-fluorobenzyl with 4-CF3_3 or 4-OCF3_3 groups to assess electronic effects .
  • Computational modeling : Docking (AutoDock Vina) and MD simulations predict binding affinities to targets like HDACs .

Q. Data Reconciliation

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., 1 nM–100 µM) and cell lines .
  • Structural verification : Confirm compound purity (HPLC >98%) and stereochemistry (CD spectroscopy) to exclude batch variability .

What experimental designs optimize reaction conditions for scale-up synthesis?

Q. Process Chemistry

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and reduce side products .
  • Flow chemistry : Continuous reactors improve yield (>90%) and safety for exothermic steps (e.g., diazo compound formation) .

How does the compound’s stability under varying pH and temperature conditions affect storage protocols?

Q. Stability Studies

  • Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group) .
  • Recommended storage : –20°C under argon, dissolved in anhydrous DMSO .

What advanced strategies enable regioselective functionalization of the triazole core?

Q. Synthetic Chemistry

  • Directed ortho-metalation : Use LiTMP to introduce substituents at the triazole C5 position .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids for diversification .

Challenge : Steric hindrance from the 3-fluoro-2-methylphenyl group requires bulky ligands (e.g., SPhos) for efficient coupling .

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